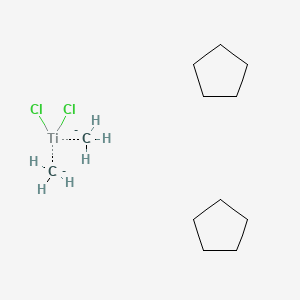
Carbanide;cyclopentane;dichlorotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cyclopentane;dichlorotitanium is a complex organometallic compound that features a titanium center coordinated to a cyclopentane ring and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The presence of titanium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.
Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.
Reduction: Lower oxidation state titanium complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
Mécanisme D'action
The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.
Comparaison Avec Des Composés Similaires
Titanocene dichloride (Cp2TiCl2): Another titanium-based organometallic compound with similar catalytic properties.
Zirconocene dichloride (Cp2ZrCl2): A zirconium analog with comparable reactivity.
Vanadocene dichloride (Cp2VCl2): A vanadium-based compound with similar structural features.
Uniqueness: Carbanide;cyclopentane;dichlorotitanium is unique due to its specific combination of ligands and the presence of a carbanide group, which imparts distinct reactivity compared to other metallocenes. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both academic and industrial research.
Propriétés
Formule moléculaire |
C12H26Cl2Ti-2 |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
carbanide;cyclopentane;dichlorotitanium |
InChI |
InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
Clé InChI |
VVCFMKJEEQLSQV-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
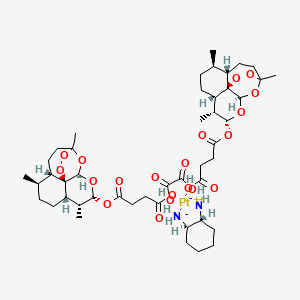

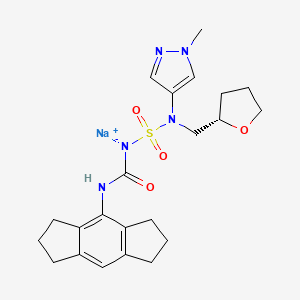
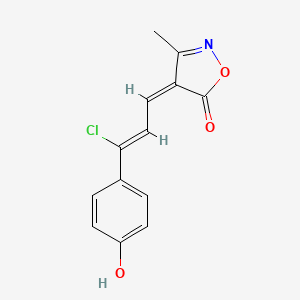
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
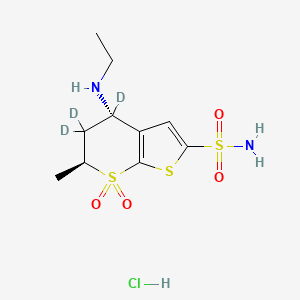

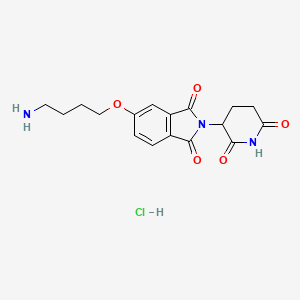


![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
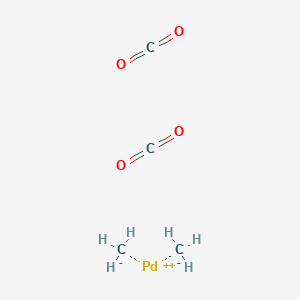
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
